Methyl salicylate beta-D-O-glucuronide methyl ester

Description

Systematic Nomenclature and Synonyms

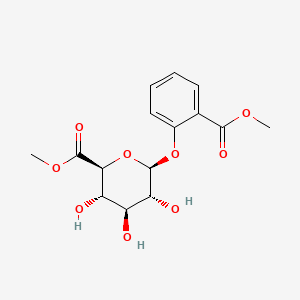

The systematic nomenclature of methyl salicylate β-D-O-glucuronide methyl ester follows International Union of Pure and Applied Chemistry conventions, reflecting its complex stereochemical arrangement and functional group distribution. The compound bears the Chemical Abstracts Service registry number 226932-59-8, establishing its unique identity within chemical databases. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate.

This comprehensive designation encapsulates the stereochemical configuration of the glucuronide moiety, specifically denoting the spatial arrangement of hydroxyl groups and the glycosidic linkage. The prefix "methyl" indicates the esterification of the carboxyl group, while the descriptive portion delineates the substitution pattern and connectivity. Alternative nomenclature systems may refer to this compound using varied descriptors, though the Chemical Abstracts Service number remains the definitive identifier for regulatory and research purposes.

The nomenclature also reflects the compound's relationship to its parent molecule, methyl salicylate, and the glucuronide modification that fundamentally alters its physicochemical properties. This systematic approach to naming ensures precise communication within the scientific community and facilitates accurate database searches and regulatory compliance procedures.

Molecular Formula and Weight Analysis

The molecular composition of methyl salicylate β-D-O-glucuronide methyl ester is represented by the formula C15H18O9, indicating a substantial increase in complexity compared to its parent compound methyl salicylate. This formula reveals the incorporation of additional carbon, hydrogen, and oxygen atoms through the glucuronide conjugation process, fundamentally altering the compound's molecular architecture and properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H18O9 | |

| Molecular Weight | 342.29800 g/mol | |

| Exact Mass | 342.09500 | |

| Polar Surface Area | 131.75000 Ų |

The molecular weight of 342.29800 grams per mole represents a significant increase from the parent methyl salicylate, reflecting the addition of the glucuronide moiety. This molecular weight enhancement has profound implications for the compound's biological behavior, including membrane permeability, protein binding characteristics, and excretion pathways. The exact mass of 342.09500 atomic mass units provides precise information essential for mass spectrometric analysis and structural confirmation.

The polar surface area calculation of 131.75000 square angstroms indicates substantial hydrophilic character, contrasting sharply with the more lipophilic nature of methyl salicylate. This parameter significantly influences the compound's pharmacokinetic properties, including absorption, distribution, and elimination characteristics. The increased polar surface area suggests enhanced water solubility and potentially altered tissue distribution patterns compared to the parent compound.

Crystallographic Data and Conformational Isomerism

The stereochemical complexity of methyl salicylate β-D-O-glucuronide methyl ester presents significant challenges for crystallographic analysis, though the compound's defined configuration provides important structural insights. The glucuronide moiety adopts the β-D-configuration, establishing specific spatial relationships between functional groups that influence both chemical reactivity and biological activity. The stereochemical descriptors (2S,3S,4S,5R,6S) define the absolute configuration at each chiral center within the sugar ring system.

The conformational preferences of this compound arise from the interplay between the rigid glucuronide ring system and the aromatic salicylate moiety. The pyranose ring typically adopts a chair conformation that minimizes steric interactions while maximizing intramolecular hydrogen bonding opportunities. The glycosidic linkage between the glucuronide and the salicylate component introduces additional conformational considerations, as rotation around this bond affects the overall molecular geometry.

Crystallographic studies of related glucuronide compounds suggest that the β-D-glucuronide configuration promotes specific intermolecular interactions that stabilize crystal lattice arrangements. The presence of multiple hydroxyl groups on the glucuronide moiety facilitates extensive hydrogen bonding networks within crystal structures, contributing to solid-state stability and influencing dissolution characteristics.

The conformational isomerism potential of methyl salicylate β-D-O-glucuronide methyl ester relates primarily to rotation around the glycosidic bond and potential ring-flipping of the pyranose system. However, the energetic preferences typically favor conformations that minimize steric clashes while optimizing hydrogen bonding interactions, resulting in relatively restricted conformational flexibility compared to more flexible molecular systems.

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Spectroscopic characterization of methyl salicylate β-D-O-glucuronide methyl ester requires comprehensive analysis across multiple analytical platforms to fully elucidate its structural features. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's carbon and hydrogen environments, revealing the complex connectivity patterns within the molecule. The presence of both aromatic and aliphatic carbon signals reflects the hybrid nature of this compound, combining elements of both the salicylate and glucuronide structural domains.

Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons of the salicylate moiety typically appear in the downfield region, while the glucuronide ring protons exhibit characteristic coupling patterns that reflect the stereochemical configuration. The methyl ester protons appear as distinct singlets, providing clear markers for structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the glucuronide carbons appearing in characteristic chemical shift ranges that confirm the β-D-configuration. The carbonyl carbons of both ester groups exhibit distinct resonances that can be used to verify the dual esterification pattern. Integration patterns and multiplicity analysis provide additional confirmation of the molecular connectivity and stereochemical arrangement.

Mass spectrometric analysis of methyl salicylate β-D-O-glucuronide methyl ester yields diagnostic fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 342, corresponding to the molecular weight of the intact compound. Characteristic fragmentation involves loss of the glucuronide moiety, generating fragments that correspond to the salicylate portion of the molecule. Additional fragmentation pathways include sequential loss of functional groups, providing a fingerprint pattern unique to this compound.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching frequencies of the ester groups appear in the expected regions, while the hydroxyl groups of the glucuronide moiety contribute broad absorption features. The aromatic carbon-carbon stretching vibrations provide additional confirmation of the salicylate structural component.

Computational Chemistry: Molecular Dynamics Simulations

Computational chemistry approaches provide valuable insights into the dynamic behavior and energetic properties of methyl salicylate β-D-O-glucuronide methyl ester that complement experimental characterization methods. Molecular dynamics simulations reveal the conformational flexibility of this compound in solution, highlighting the preferred orientations and dynamic interactions between different structural domains. These simulations demonstrate how the glucuronide moiety influences the overall molecular behavior compared to the parent methyl salicylate compound.

Density functional theory calculations provide information about the electronic structure and energetic properties of methyl salicylate β-D-O-glucuronide methyl ester. These computational approaches reveal the distribution of electron density throughout the molecule, identifying regions of enhanced reactivity and potential sites for further chemical modification. The calculations also provide insights into the thermodynamic stability of different conformational states and the energy barriers associated with conformational transitions.

Molecular mechanics simulations demonstrate the impact of solvation on the compound's structural preferences, revealing how water molecules interact with the hydrophilic glucuronide moiety while potentially excluding the more hydrophobic salicylate component. These simulations provide important information about the compound's behavior in biological environments and help predict its pharmacokinetic properties.

The computational analysis also extends to prediction of spectroscopic properties, with calculated nuclear magnetic resonance chemical shifts and infrared frequencies providing validation for experimental observations. These theoretical predictions help confirm structural assignments and provide guidance for interpreting complex spectroscopic data. Additionally, computational approaches can predict the compound's interaction with biological targets, providing insights into potential mechanisms of action and metabolic pathways.

Advanced computational methods such as quantum mechanical/molecular mechanical simulations offer opportunities to investigate the compound's behavior in complex biological environments, including interactions with enzymes responsible for glucuronide metabolism. These sophisticated approaches provide detailed mechanistic insights that complement experimental studies and guide future research directions.

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O9/c1-21-13(19)7-5-3-4-6-8(7)23-15-11(18)9(16)10(17)12(24-15)14(20)22-2/h3-6,9-12,15-18H,1-2H3/t9-,10-,11+,12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDORTLMDVQBDPM-QKZHPOIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858092 | |

| Record name | 2-(Methoxycarbonyl)phenyl methyl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226932-59-8 | |

| Record name | 2-(Methoxycarbonyl)phenyl methyl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

Methyl salicylate beta-D-O-glucuronide methyl ester (MSBGE) is a glucuronide derivative of methyl salicylate, a compound known for its anti-inflammatory and analgesic properties. This article delves into the biological activity of MSBGE, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C15H18O9

- Molecular Weight : 334.30 g/mol

- CAS Number : 226932-59-8

MSBGE exhibits its biological activity primarily through its interaction with various molecular targets:

- Glucuronidation : MSBGE is formed through the conjugation of methyl salicylate with glucuronic acid, enhancing its solubility and facilitating excretion. This process is significant for detoxifying lipophilic compounds in the liver.

- Hydrolysis : At physiological pH (7.4), MSBGE can undergo hydrolysis to release methyl salicylate and glucuronic acid, which may contribute to its pharmacological effects .

Anti-inflammatory Effects

Research indicates that MSBGE retains anti-inflammatory properties similar to those of its parent compound, methyl salicylate. It has been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins.

Analgesic Properties

Studies have demonstrated that MSBGE can alleviate pain through central and peripheral mechanisms. Its analgesic effect may be attributed to the modulation of pain pathways in the central nervous system as well as local anti-inflammatory actions .

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

- Pharmacokinetics :

Comparative Analysis with Related Compounds

| Compound | Anti-inflammatory Activity | Analgesic Activity | Pharmacokinetics |

|---|---|---|---|

| Methyl Salicylate | High | High | Rapid absorption |

| This compound | Moderate | Moderate | Moderate half-life |

| Diclofenac Acyl Glucuronide | Very High | Very High | Variable depending on formulation |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between methyl salicylate beta-D-O-glucuronide methyl ester and structurally related glucuronide derivatives:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | 226932-59-8 | C₁₅H₁₈O₉ | 342.3 | Methyl salicylate, glucuronide, methyl ester | Metabolic studies, potential prodrugs |

| Chloramphenicol 3-O-beta-D-glucuronide | 39751-33-2 | C₁₇H₂₀Cl₂N₂O₁₁ | 499.25 | Chloramphenicol, glucuronide | Antibiotic metabolite research |

| 1,2,3,4-Tetra-O-benzoyl-D-glucuronide methyl ester | Not provided | Not specified | Not specified | Benzoyl groups, glucuronide, methyl ester | Pharmaceutical synthesis intermediates |

| Methyl salicylate beta-D-O-glucuronide triacetate methyl ester | Not provided | C₂₁H₂₄O₁₂ | 468.41 | Acetyl groups, glucuronide, methyl ester | Stabilized intermediate for drug design |

Notes:

- Chloramphenicol 3-O-beta-D-glucuronide differs significantly in its aglycone structure (chloramphenicol vs. methyl salicylate), leading to divergent pharmacological roles. Its higher molecular weight (499.25 vs. 342.3) reflects the addition of chlorine and nitro groups .

- 1,2,3,4-Tetra-O-benzoyl-D-glucuronide methyl ester features bulky benzoyl substituents, which enhance steric hindrance and alter reactivity compared to methyl salicylate derivatives. This makes it preferable for protecting glucuronic acid during synthetic processes .

- Methyl salicylate beta-D-O-glucuronide triacetate methyl ester includes acetyl groups, increasing hydrophobicity (MW: 468.41) and stability, which is advantageous in storage and synthesis .

Physicochemical and Stability Comparisons

- Solubility : Methyl salicylate derivatives with acetyl or benzoyl groups (e.g., triacetate or tetra-O-benzoyl) exhibit lower aqueous solubility due to increased lipophilicity.

- Storage : this compound requires refrigeration (+4°C), whereas chloramphenicol glucuronide lacks specified storage guidelines .

Q & A

Q. What are the established synthetic routes for methyl salicylate beta-D-O-glucuronide methyl ester, and how can reaction conditions be optimized for higher yields?

this compound is synthesized through sequential esterification and glucuronidation. The methyl salicylate core is typically formed via Fischer esterification, where salicylic acid reacts with methanol under acidic catalysis (e.g., H₂SO₄) . For glucuronidation, chemical or enzymatic methods are employed. Chemical approaches often use activated glucuronic acid derivatives (e.g., 6,1-anhydroglucopyranuronic acid) with SnCl₄ as a promoter for anomerization . Enzymatic methods leverage UDP-glucuronosyltransferases (UGTs) for regioselective conjugation. Yield optimization involves:

- Molar ratios : A 1:1.2 molar ratio of salicylic acid to methanol reduces side products like acetic acid .

- Catalyst selection : Acidic catalysts (H₂SO₄) improve esterification efficiency, while SnCl₄ enhances glucuronide anomerization .

- Purification : Liquid-liquid extraction (e.g., diethyl ether) isolates the ester, followed by column chromatography for the glucuronide derivative .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester and glucuronide linkages. For example, the methyl ester group shows a singlet at δ 3.6–3.8 ppm, while glucuronide anomeric protons appear at δ 5.2–5.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 353.1 for the glucuronide moiety) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) assesses purity, using acetonitrile/water gradients for separation .

Q. How does hydrolysis of this compound occur, and what are the critical parameters?

Hydrolysis proceeds via alkaline or enzymatic cleavage:

- Alkaline hydrolysis : Refluxing with 4N NaOH cleaves the ester bond, yielding salicylic acid and methanol . Optimal conditions include 40 mL NaOH, 250 mL reaction volume, and 1-hour reflux .

- Enzymatic hydrolysis : β-Glucuronidase (e.g., from E. coli) selectively cleaves the glucuronide bond at pH 6.8–7.2 and 37°C, releasing methyl salicylate .

Critical parameters : pH, temperature, and enzyme concentration significantly affect reaction rates and specificity .

Advanced Research Questions

Q. How do discrepancies in reported synthesis yields arise, and how can they be resolved?

Yield variations (e.g., 71% in lab-scale vs. lower industrial yields) stem from:

- Side reactions : Competing acetylation or incomplete glucuronidation .

- Purification losses : Column chromatography may discard intermediates; HPLC prep-scale methods improve recovery .

- Catalyst deactivation : Acidic catalysts (H₂SO₄) may degrade under prolonged heating .

Resolution : Kinetic studies and in-situ monitoring (e.g., TLC or inline IR spectroscopy) identify bottlenecks .

Q. What role does this compound play in plant metabolic pathways, and how is it detected in vivo?

In plants, methyl salicylate (MeSA) is a volatile signaling compound involved in systemic acquired resistance (SAR). Its glucuronide derivative likely serves as a storage form, modulating free MeSA levels during stress responses . Detection in plant tissues requires:

Q. What are the challenges in enzymatic vs. chemical synthesis of the glucuronide conjugate, and how do they impact regioselectivity?

- Enzymatic synthesis : UGTs offer high regioselectivity (e.g., conjugation at the hydroxyl group) but require costly cofactors (UDP-glucuronic acid) and optimized pH/temperature .

- Chemical synthesis : SnCl₄-mediated methods are scalable but may produce α/β-anomer mixtures, requiring chiral HPLC for separation .

Trade-offs : Enzymatic methods are preferable for biomedical studies (high purity), while chemical routes suit bulk production .

Q. How can stability studies be designed to evaluate this compound under varying storage conditions?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to assess degradation pathways .

- Analytical endpoints : Monitor ester hydrolysis (via HPLC) and glucuronide cleavage (β-glucuronidase assays) .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials at -20°C to prolong shelf life .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.